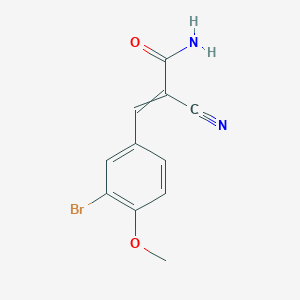
3-(3-溴-4-甲氧基苯基)-2-氰基丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide” is an organic compound containing a bromine atom, a methoxy group, a cyanopropenamide group, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring and the cyanopropenamide group . The bromine and methoxy groups are likely to influence the electronic properties of the molecule, while the cyanopropenamide group could introduce additional reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine, methoxy, and cyanopropenamide groups . The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The methoxy group could potentially participate in ether cleavage reactions, while the cyanopropenamide group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s density and boiling point, while the methoxy group could influence its solubility .科学研究应用
Marine Drugs and Bioactivities
Marine algae contain various bromophenols that have been shown to possess a variety of biological activities, including antiradical, antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects . These compounds have potential applications as pharmaceuticals .
Antioxidant Properties
Some bromophenols, such as 5,2’-dibromo-2,4’,5’-trihydroxydiphenylmethanone, have been shown to protect human umbilical vein endothelial cells from H2O2-induced oxidative stress injury . This suggests potential applications in therapies for diseases related to oxidative stress.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Bromophenols can be used as starting materials in this reaction.
Synthesis of Porphyrins
Bromophenols have been used in the synthesis of porphyrins, which are large ring compounds that play key roles in biological systems (e.g., hemoglobin and chlorophyll). For instance, 5,10,15,20-tetrakis(3-bromo-4-methoxyphenyl)porphyrin was synthesized using a bromophenol derivative .
Complexation with Palladium
Bromophenols have been studied for their complexation with palladium(II) in acetonitrile . This has potential applications in catalysis and materials science.
Chemical Defense in Marine Organisms
It is generally believed that the ecological function of marine bromophenols is chemical defense and as deterrents for other marine organisms . This suggests potential applications in bio-inspired materials and systems.
作用机制
安全和危害
属性
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFYSGLGROYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-alpha-cyano-4-methoxycinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

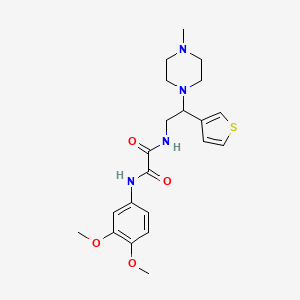
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)
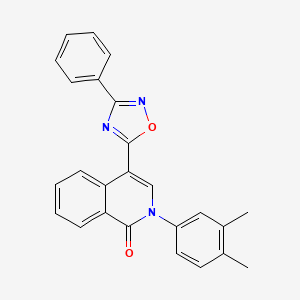
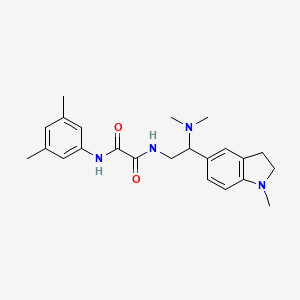
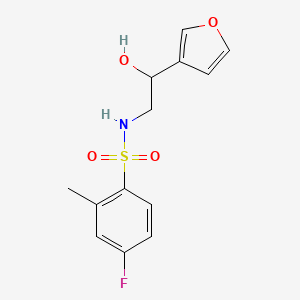
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)

![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)
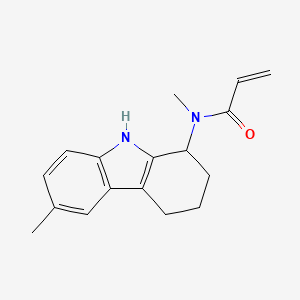

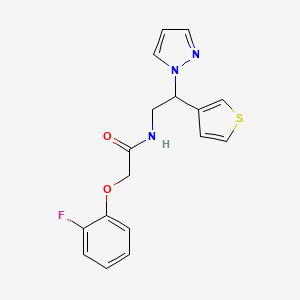
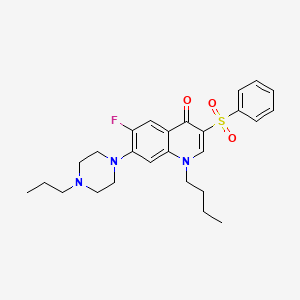

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)